Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate is an organic compound with the molecular formula C15H17ClO4 It is a derivative of naphthalene and contains a chloro, methoxy, and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloro-5-methoxy-1-tetralone and methyl acrylate.
Reaction Conditions: The key steps involve the condensation of 8-chloro-5-methoxy-1-tetralone with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)propanoate can be compared with other similar compounds, such as:
Methyl 6-methoxy-5-methyl-1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate: Similar structure but different functional groups.
Methyl 4-(2-chloro-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of a naphthalene ring.
Methyl 4-(3-chloro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyridine ring and different substitution pattern.
Biological Activity
Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate (CAS: 792-43-8) is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H17ClO4, with a molar mass of approximately 296.75 g/mol. It features a chloro group, a methoxy group, and a carbonyl functionality that may contribute to its biological effects. The compound has a density of 1.222 g/cm³ and a boiling point of 433.4ºC at 760 mmHg .
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives with naphthalene structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's reactivity towards cellular targets .
- Kinase Inhibition : Some related compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The inhibition of RET kinase by similar benzamide derivatives suggests potential therapeutic applications in cancer treatment .
Anticancer Studies
- In Vitro Studies : A study involving naphthalene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations .
- Mechanistic Insights : Molecular dynamics simulations have revealed that certain structural features of these compounds facilitate strong interactions with target proteins involved in apoptosis pathways. For instance, the hydrophobic interactions were found to be critical for binding affinity .
Pharmacological Evaluation
A comparative analysis of similar compounds showed that those with specific substitutions (e.g., methoxy and chloro groups) exhibited enhanced biological activities:
Properties
CAS No. |
792-43-8 |
---|---|
Molecular Formula |
C15H17ClO4 |
Molecular Weight |
296.74 g/mol |
IUPAC Name |
methyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate |
InChI |
InChI=1S/C15H17ClO4/c1-19-13-5-4-11(16)10-7-9(3-6-14(18)20-2)8-12(17)15(10)13/h4-5,9H,3,6-8H2,1-2H3 |
InChI Key |
DPCVBZKLGCBATN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.